N-[[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]prop-2-enamide
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Overview
Description
N-[[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]prop-2-enamide is a compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique ring structures, which often impart interesting chemical and biological properties. The compound’s structure includes a bicyclo[2.2.1]heptane core, which is a common motif in many natural and synthetic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]prop-2-enamide typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, furans are often used as the diene, reacting with olefinic or acetylenic dienophiles to form the bicyclic structure . The reaction conditions usually involve heating the reactants in a suitable solvent, such as toluene, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a saturated amide.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxymethyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]prop-2-enamide has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]prop-2-enamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bicyclic structure can fit into enzyme active sites or receptor binding pockets, influencing their function. The hydroxymethyl and prop-2-enamide groups can form hydrogen bonds and other interactions with biological targets, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but lacking the hydroxymethyl and prop-2-enamide groups.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds also feature the bicyclo[2.2.1]heptane core but with different functional groups attached.
Uniqueness
N-[[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]prop-2-enamide is unique due to the presence of both the hydroxymethyl and prop-2-enamide groups. These functional groups provide additional sites for chemical modification and interaction with biological targets, making the compound versatile for various applications .
Properties
IUPAC Name |
N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-9(14)12-6-11-4-3-10(5-11,7-13)8-15-11/h2,13H,1,3-8H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEJDSFVPYJFFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC12CCC(C1)(CO2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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